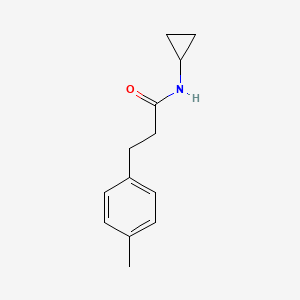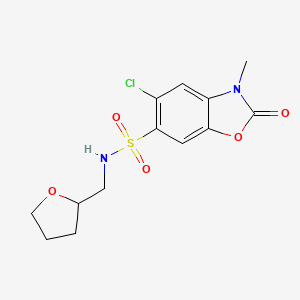![molecular formula C16H18N2O3S B4439040 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439040.png)
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
描述
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSMB, is a compound that has gained attention in the scientific community due to its potential use in cancer research. MSMB is a small molecule inhibitor that targets the protein MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by MSMB can lead to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. In
作用机制
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide inhibits MDM2 by binding to its p53-binding domain, which prevents MDM2 from ubiquitinating and degrading p53. This leads to the accumulation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce the expression of p21, a downstream target of p53 that is involved in cell cycle regulation.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, but its effects on normal cells are less clear. Studies have shown that 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can induce apoptosis in normal cells at higher concentrations, but it is generally well-tolerated at lower concentrations. 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the growth of tumors in animal models, but its effects on tumor metastasis are unclear.
实验室实验的优点和局限性
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and specificity for MDM2. However, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can be difficult to synthesize and purify, which can limit its availability for research. In addition, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in cell culture experiments.
未来方向
There are several future directions for research on 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Development of more soluble analogs of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide for use in cell culture experiments.
3. Investigation of the effects of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide on tumor metastasis.
4. Evaluation of the potential use of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide in combination therapy with other cancer drugs.
5. Development of 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-based therapeutics for cancer treatment.
In conclusion, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promise as a potential cancer therapeutic. Its ability to inhibit MDM2 and activate p53 has been extensively studied, and it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. However, further research is needed to optimize its synthesis method, improve its solubility, and evaluate its effects on tumor metastasis.
科学研究应用
4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied as a potential cancer therapeutic due to its ability to inhibit MDM2 and activate p53. Several studies have demonstrated that 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in combination therapy with other cancer drugs.
属性
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-6-4-5-7-14(11)17-16(19)13-9-8-12(2)15(10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKVUXTUCNRFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(4-isopropylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4438959.png)
![7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438963.png)
![2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4438971.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4438989.png)

![N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439005.png)
![2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
![((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
![3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439019.png)
![2,2,4,6,7-pentamethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4439032.png)

